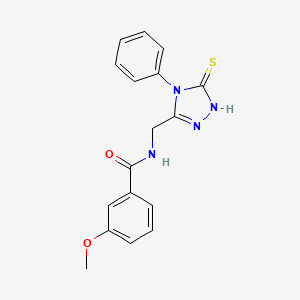

3-methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-methoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-23-14-9-5-6-12(10-14)16(22)18-11-15-19-20-17(24)21(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,22)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZJDFPCCKZJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate in the presence of a condensing agent like triethylamine. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to achieve high yield and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the triazole ring or the benzamide moiety.

Substitution: : Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and properties, making them useful for further research and development.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring and benzamide moiety make it a versatile intermediate for various organic reactions.

Biology

Biologically, 3-methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide has shown potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound's derivatives can be explored for their therapeutic potential. Studies have indicated that triazole derivatives can modulate various biological pathways, making them useful in treating diseases such as cancer and infections.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.

Mecanismo De Acción

The mechanism by which 3-methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, while the benzamide moiety can interact with biological macromolecules. These interactions can modulate various cellular pathways, leading to the observed biological activities.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Variations

Triazole-Thione Derivatives with Aromatic Substitutions

- N-[(4-Amino-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Methyl]-4-Methylbenzamide Replaces the methoxy group with a methylbenzamide. Exhibits a dihedral angle of 84.21° between triazole and benzene rings, stabilized by intramolecular N–H⋯O hydrogen bonds. This angle may differ in the target compound due to the methoxy substituent .

- 4-tert-Butyl-N-{[4-(2-Methoxyphenyl)-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-3-yl]Methyl}Benzamide Features a tert-butyl group and 2-methoxyphenyl substitution.

Heterocyclic Hybrids

- 3-(4-Phenyl-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)-2H-Chromen-2-One Integrates a coumarin moiety instead of benzamide.

Antimicrobial Activity

- N-((5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Methyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide

- Target Compound : The methoxybenzamide group may improve cell membrane penetration, but activity data is needed for direct comparison.

Enzyme Inhibition

- Triazole-Chromenone Hybrids: Show acetylcholinesterase (AChE) inhibition (IC~50~: 0.82 µM), comparable to donepezil (IC~50~: 0.05 µM). The triazole-thione core is critical for binding .

Physicochemical and Crystallographic Properties

| Compound | Dihedral Angle (Triazole-Aromatic Ring) | Hydrogen Bonding | Melting Point |

|---|---|---|---|

| Target Compound (Predicted) | ~80–85° | N–H⋯O, C–H⋯S (intramolecular) | Not Reported |

| N-[(4-Amino-5-Sulfanylidene)…Benzamide | 84.21° | N–H⋯O, N–H⋯S, C–H⋯S (layered packing) | 493–494 K |

| 4-tert-Butyl-N-{[4-(2-Methoxyphenyl)…} | Not Reported | Likely weaker due to steric hindrance | Not Reported |

Actividad Biológica

The compound 3-methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide represents a novel class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on existing literature.

Synthesis

The synthesis of 3-methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves the condensation of appropriate precursors under controlled conditions. The structural characterization is often confirmed using techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

Several studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, the compound has shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective inhibition. In one study, derivatives similar to this compound were reported to inhibit Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM .

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been explored. The DPPH radical scavenging assay demonstrated that certain derivatives exhibited antioxidant activity exceeding that of ascorbic acid by approximately 1.4 times . This suggests a potential role in mitigating oxidative stress-related diseases.

Anticancer Activity

Research has highlighted the anticancer properties of triazole-containing compounds. For example, compounds structurally related to 3-methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. Results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:

- Substituents on the Phenyl Ring : Electron-donating groups enhance activity.

- Thiazole and Triazole Moieties : Essential for cytotoxic effects.

- Hydrophobic Interactions : Contribute to binding affinity in target proteins.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives including 3-methoxy-N-(substituted phenyl) derivatives against a panel of pathogens. The results indicated a significant reduction in bacterial growth at low concentrations.

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| 3-Methoxy-N-(Phenyl) | E. coli | 0.21 |

| 3-Methoxy-N-(Phenyl) | Pseudomonas aeruginosa | 0.25 |

Case Study 2: Anticancer Activity

In a comparative study on anticancer activity against U-87 and MDA-MB-231 cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Methoxy-N-(Phenyl) | U-87 | 15 |

| 3-Methoxy-N-(Phenyl) | MDA-MB-231 | 25 |

Q & A

Q. How can tautomeric equilibria impact analytical and biological data interpretation?

- Analytical Corrections :

- Variable Temperature NMR : Perform at 25°C and 60°C to identify dominant tautomers .

- X-ray Crystallography : Resolve crystal structures to confirm thione/thiol forms (CCDC deposition recommended) .

- pH Studies : Adjust buffer pH (4–9) to monitor tautomer-dependent UV-Vis spectral shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.